molecular formula C21H34N4O5 B12569877 L-Prolyl-L-prolyl-L-leucyl-L-proline CAS No. 275375-46-7

L-Prolyl-L-prolyl-L-leucyl-L-proline

Cat. No.: B12569877
CAS No.: 275375-46-7
M. Wt: 422.5 g/mol
InChI Key: CXBYAOXNYNBCRN-QAETUUGQSA-N
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Description

L-Prolyl-L-prolyl-L-leucyl-L-proline is a cyclic dipeptide compound that belongs to the class of organic compounds known as alpha amino acids and derivatives. These compounds are characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group. This compound is known for its stable conformation and bio-functional values, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Prolyl-L-prolyl-L-leucyl-L-proline can be synthesized through high-performance liquid chromatography (HPLC) techniques. The compound is often derived from bacterial sources such as Lactobacillus coryniformis. The HPLC detected concentration of the compound is typically around 135 ± 7.07 mg/mL, which exhibits significant antifungal activity .

Industrial Production Methods

Industrial production of this compound involves the fermentation of bacterial cultures followed by extraction and purification using HPLC. The process ensures a high yield of the compound with minimal impurities, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-prolyl-L-leucyl-L-proline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

Scientific Research Applications

L-Prolyl-L-prolyl-L-leucyl-L-proline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Prolyl-L-prolyl-L-leucyl-L-proline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins such as FAD glucose dehydrogenase, dihydrofolate reductase, and urate oxidase. These interactions inhibit the growth and proliferation of fungi, making it an effective antifungal agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolyl-L-prolyl-L-leucyl-L-proline stands out due to its stable conformation and high antifungal activity. Its ability to interact with multiple target proteins and inhibit fungal growth makes it a unique and valuable compound in scientific research and industrial applications.

Properties

CAS No.

275375-46-7

Molecular Formula

C21H34N4O5

Molecular Weight

422.5 g/mol

IUPAC Name

(2S)-1-[(2S)-4-methyl-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H34N4O5/c1-13(2)12-15(20(28)25-11-5-8-17(25)21(29)30)23-18(26)16-7-4-10-24(16)19(27)14-6-3-9-22-14/h13-17,22H,3-12H2,1-2H3,(H,23,26)(H,29,30)/t14-,15-,16-,17-/m0/s1

InChI Key

CXBYAOXNYNBCRN-QAETUUGQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C3CCCN3

Origin of Product

United States

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